molecular formula C14H13N3O2 B5882345 N'-(4-methylbenzoyl)pyridine-4-carbohydrazide

N'-(4-methylbenzoyl)pyridine-4-carbohydrazide

Cat. No.: B5882345
M. Wt: 255.27 g/mol
InChI Key: IKHCRAOMTMPAKO-UHFFFAOYSA-N
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Description

N’-(4-methylbenzoyl)pyridine-4-carbohydrazide is a chemical compound that belongs to the class of pyridine-carbohydrazides This compound is characterized by the presence of a pyridine ring and a carbohydrazide moiety, which is substituted with a 4-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylbenzoyl)pyridine-4-carbohydrazide typically involves the reaction of pyridine-4-carbohydrazide with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained .

Industrial Production Methods

Industrial production methods for N’-(4-methylbenzoyl)pyridine-4-carbohydrazide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylbenzoyl)pyridine-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

N’-(4-methylbenzoyl)pyridine-4-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(4-methylbenzoyl)pyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms. This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-methylbenzoyl)pyridine-4-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzoyl group enhances its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

N'-(4-methylbenzoyl)pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-10-2-4-11(5-3-10)13(18)16-17-14(19)12-6-8-15-9-7-12/h2-9H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHCRAOMTMPAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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